2-(Carboxymethyl)-6-hydroxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

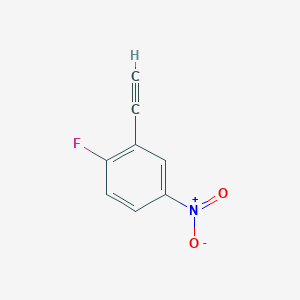

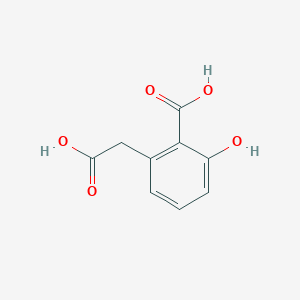

“2-(Carboxymethyl)-6-hydroxybenzoic acid” seems to be a derivative of benzoic acid, which is a simple aromatic carboxylic acid . It likely contains a carboxymethyl group (-CH2COOH) and a hydroxy group (-OH) attached to the benzene ring .

Synthesis Analysis

While specific synthesis methods for “2-(Carboxymethyl)-6-hydroxybenzoic acid” are not available, carboxymethyl derivatives are often synthesized through carboxymethylation reactions . This typically involves the reaction of a compound with monochloroacetic acid in the presence of a base .

Molecular Structure Analysis

The molecular structure of “2-(Carboxymethyl)-6-hydroxybenzoic acid” would likely consist of a benzene ring with a carboxymethyl group (-CH2COOH) and a hydroxy group (-OH) attached to it . The exact positions of these groups on the benzene ring would depend on the specific synthesis process.

Chemical Reactions Analysis

The chemical reactions involving “2-(Carboxymethyl)-6-hydroxybenzoic acid” would likely depend on the specific conditions and reactants present . As a carboxylic acid, it could potentially undergo reactions typical of this class of compounds, such as esterification or reactions with bases .

Physical And Chemical Properties Analysis

While specific physical and chemical properties for “2-(Carboxymethyl)-6-hydroxybenzoic acid” are not available, carboxylic acids in general exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass .

Wissenschaftliche Forschungsanwendungen

Hydroxybenzoic Acid Derivatives in Metabolic Studies

Hydroxybenzoic acids, including 2-(Carboxymethyl)-6-hydroxybenzoic acid, are of interest in metabolic studies due to their role as metabolites in various biochemical pathways. For instance, the hydroxylation of benzoic acid into hydroxybenzoic acids has been observed in rats, with different isomers being produced depending on the metabolic pathways involved (Acheson & Gibbard, 1962)[https://consensus.app/papers/hydroxylation-benzoic-acid-rats-guineapigs-acheson/562310403a4057598a80a3edb1b99e5d/?utm_source=chatgpt]. This suggests potential applications in studying xenobiotic metabolism and the effects of dietary and environmental compounds on mammalian systems.

Pharmacokinetics and Drug Metabolism

Research into the pharmacokinetics of drugs and their metabolites often involves hydroxybenzoic acid derivatives. For example, studies have examined the metabolism and elimination of propyl paraben, a compound structurally related to hydroxybenzoic acids, to understand its pharmacokinetic profile in humans after oral administration (Shin et al., 2019)[https://consensus.app/papers/pharmacokinetic-profile-propyl-paraben-humans-shin/eab88de2b6f355abae4c925403cbf594/?utm_source=chatgpt]. Such studies are crucial for assessing the safety, efficacy, and optimal dosing of pharmaceuticals and can provide a framework for investigating the pharmacokinetics of 2-(Carboxymethyl)-6-hydroxybenzoic acid and related compounds.

Antioxidant Properties and Oxidative Stress

The antioxidant properties of hydroxybenzoic acid derivatives make them relevant in research on oxidative stress and its implications for health. Investigations into the effects of butylparaben, another hydroxybenzoic acid ester, on antioxidant enzyme activities in rat tissues have highlighted the potential oxidative stress induced by such compounds (Aydemir et al., 2019)[https://consensus.app/papers/effects-butylparaben-enzyme-activities-changes-tissues-aydemir/3735e428ec5e542c8be2c6c8956d7028/?utm_source=chatgpt]. This line of research is important for understanding how environmental and dietary chemicals influence oxidative balance in biological systems, which could extend to studies on 2-(Carboxymethyl)-6-hydroxybenzoic acid.

Environmental and Toxicological Research

Hydroxybenzoic acid derivatives are also of interest in environmental and toxicological research, given their widespread use in consumer products and potential for environmental exposure. Studies on the metabolism, bioaccumulation, and toxic effects of parabens, which are structurally related to hydroxybenzoic acids, contribute to our understanding of the environmental impact and safety of these compounds (Moos et al., 2016)[https://consensus.app/papers/metabolism-elimination-methyl-paraben-dosage-moos/7cc1d9c43104524ca63c3ea91735b0d2/?utm_source=chatgpt]. This research is crucial for developing guidelines for safe use and disposal of chemicals that include hydroxybenzoic acid derivatives.

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-(carboxymethyl)-6-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-6-3-1-2-5(4-7(11)12)8(6)9(13)14/h1-3,10H,4H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOGFSXZQPLMRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508910 |

Source

|

| Record name | 2-(Carboxymethyl)-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Carboxymethyl)-6-hydroxybenzoic acid | |

CAS RN |

42421-12-5 |

Source

|

| Record name | 2-(Carboxymethyl)-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1354616.png)

![N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1354621.png)

![2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1354625.png)

![[4-(2-Aminoethyl)phenyl]methanol](/img/structure/B1354634.png)